5-Amino-2,4-dimethoxyphenol
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Overview
Description
5-Amino-2,4-dimethoxyphenol is an organic compound with the molecular formula C8H11NO3 It is a derivative of phenol, characterized by the presence of amino and methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-dimethoxyphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2,4-dimethoxyphenol with an appropriate amino source under controlled conditions. The reaction typically requires a strong base and a suitable solvent to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound often involves the methylation of 5-amino-2,4-dihydroxybenzene using dimethyl sulfate or a similar methylating agent. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions due to the presence of amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
5-Amino-2,4-dimethoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2,4-dimethoxyphenol involves its interaction with reactive oxygen species (ROS) and reactive nitrogen species (RNS). The compound acts as an antioxidant by scavenging these reactive species, thereby preventing oxidative damage to biomolecules. It also exhibits metal-chelating properties, which contribute to its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenol: Similar in structure but lacks the amino group.
4-Amino-2,6-dimethoxypyrimidine: Contains a pyrimidine ring instead of a benzene ring.
5-Amino-1,3,4-oxadiazole derivatives: Contains an oxadiazole ring and exhibits similar antioxidant properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its antioxidant properties make it a valuable compound for research and industrial applications .
Properties
CAS No. |
114109-54-5 |
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Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-amino-2,4-dimethoxyphenol |
InChI |
InChI=1S/C8H11NO3/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4,10H,9H2,1-2H3 |
InChI Key |
CQPLGGXOAHSQBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)O)OC |
Origin of Product |
United States |
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